3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile
Overview
Description
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is known for its unique structure, which includes a benzonitrile group linked to a piperidinone moiety through a propoxy chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-(2-oxopiperidin-1-yl)propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperidinone derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzonitrile group can also participate in interactions with proteins and other biomolecules, further contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile can be compared with other similar compounds, such as:
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of a nitrile group.
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzoic acid: This compound contains a carboxylic acid group instead of a nitrile group.
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzamide: This compound contains an amide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-(2-oxopiperidin-1-yl)propoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-13-5-3-6-14(11-13)19-10-4-9-17-8-2-1-7-15(17)18/h3,5-6,11H,1-2,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFJGGMRBGDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCOC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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